molecular formula C16H25N B2457742 2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine CAS No. 1542926-57-7

2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine

Cat. No.: B2457742
CAS No.: 1542926-57-7
M. Wt: 231.383
InChI Key: XSFMVZNRSNRPCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine is an organic compound with the molecular formula C16H25N It is a pyrrolidine derivative, characterized by the presence of a tert-butylphenyl group attached to the pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine typically involves the reaction of 4-tert-butylbenzyl chloride with 2-methylpyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), Palladium on carbon (Pd/C)

    Substitution: Sodium hydride (NaH), Potassium carbonate (K2CO3)

Major Products Formed

    Oxidation: Ketones, Carboxylic acids

    Reduction: Amine derivatives

    Substitution: Substituted pyrrolidine and phenyl derivatives

Scientific Research Applications

2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Di-tert-butyl-4-methylpyridine
  • 4-tert-Butylphenyl boronic acid
  • 4,4’-Di-tert-butylbiphenyl

Uniqueness

2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine is unique due to its specific structural features, such as the presence of both a tert-butylphenyl group and a pyrrolidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Biological Activity

2-[(4-Tert-butylphenyl)methyl]-2-methylpyrrolidine, with the CAS number 1542926-57-7, is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

The compound is characterized by the following properties:

PropertyValue
Molecular Formula C14H19N
Molecular Weight 217.31 g/mol
IUPAC Name This compound
CAS Number 1542926-57-7

The biological activity of this compound is hypothesized to involve interactions with various biological targets. Similar compounds have been shown to interact with receptors and enzymes through mechanisms such as:

  • Electrophilic Substitution: The compound may undergo electrophilic substitution reactions due to the presence of electron-rich aromatic systems.
  • Receptor Binding: It may bind to specific receptors, modulating their activity and influencing various biochemical pathways.

Biological Activities

Research indicates that this compound exhibits several biological activities, including:

  • Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties against various bacterial strains.
  • Anticancer Potential: The compound has been tested for its ability to inhibit cancer cell proliferation in vitro, showing promise as a lead compound for further development.
  • Neuroprotective Effects: Investigations into its effects on neuronal cells suggest it may protect against oxidative stress-induced damage.

Antimicrobial Activity

A study conducted on the antimicrobial effects of various pyrrolidine derivatives, including this compound, demonstrated significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be promising, suggesting further exploration in drug development.

Anticancer Studies

In vitro assays using human cancer cell lines (e.g., HeLa and MCF-7) showed that this compound induces apoptosis. Flow cytometry analysis revealed an increase in early apoptotic cells after treatment with the compound, indicating its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

The biological activities of this compound can be compared with those of related compounds. Below is a summary of selected compounds and their activities:

Compound NameCAS NumberBiological Activity
1-(2-Fluorophenyl)-3-oxocyclobutane-1-carboxylic acid1955548-82-9Antimicrobial, Anticancer
6-Isobutyl-2-oxo-1,2-dihydropyrimidine-4-carboxylic acid1401319-33-2Antimicrobial
Indole DerivativesVariousNeuroprotective, Anticancer

Properties

IUPAC Name

2-[(4-tert-butylphenyl)methyl]-2-methylpyrrolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25N/c1-15(2,3)14-8-6-13(7-9-14)12-16(4)10-5-11-17-16/h6-9,17H,5,10-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSFMVZNRSNRPCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)CC2=CC=C(C=C2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.